molecular formula C12H12N4O2 B4407114 4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide

4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide

Cat. No. B4407114
M. Wt: 244.25 g/mol
InChI Key: FTJVXWPSQQCIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide has been studied for its potential applications in various fields of scientific research. One such application is its use as a fluorescent probe for the detection of copper ions in biological samples (Liu et al., 2019). Additionally, it has been investigated for its potential as a therapeutic agent for the treatment of cancer (Yan et al., 2018).

Mechanism of Action

The mechanism of action of 4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation (Yan et al., 2018).
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models (Yan et al., 2018).

Advantages and Limitations for Lab Experiments

One advantage of using 4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting copper ions in biological samples. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields of research.

Future Directions

There are several potential future directions for the study of 4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide. One direction is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research. Finally, studies could investigate the potential use of this compound in combination with other therapeutic agents for the treatment of cancer.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its fluorescent properties make it a useful tool for detecting copper ions in biological samples, and it has been investigated for its potential as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand its mechanism of action and potential applications.

properties

IUPAC Name

4-prop-2-enoxy-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-2-7-18-11-5-3-10(4-6-11)12(17)15-16-8-13-14-9-16/h2-6,8-9H,1,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJVXWPSQQCIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide
Reactant of Route 2
Reactant of Route 2
4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide
Reactant of Route 3
Reactant of Route 3
4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide
Reactant of Route 4
Reactant of Route 4
4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide
Reactant of Route 5
Reactant of Route 5
4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide
Reactant of Route 6
Reactant of Route 6
4-(allyloxy)-N-4H-1,2,4-triazol-4-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.